REACTION_CXSMILES
|
Br[C:2]1[C:3]([C:9]#[N:10])=[N:4][CH:5]=[C:6](C)[CH:7]=1.[C:11]([O-])([O-])=O.[K+].[K+].[N:17]1[NH:18][N:19]=[CH:20][CH:21]=1>CN(C=O)C>[CH3:11][C:5]1[N:4]=[C:3]([C:9]#[N:10])[C:2]([N:18]2[N:19]=[CH:20][CH:21]=[N:17]2)=[CH:7][CH:6]=1 |f:1.2.3|
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Name
|
|
Quantity
|
2.2 g
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Type
|
reactant
|
Smiles
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BrC=1C(=NC=C(C1)C)C#N
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
650 μL
|
Type
|
reactant
|
Smiles
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N=1NN=CC1
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to rt
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification via silica gel chromatography (10-100% EtOAc in hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C(=N1)C#N)N1N=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 49.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |